1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene
Overview
Description
1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and an aminopropyl ether group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
A related compound, ®-1-aminopropan-2-yl phosphate, is known to be involved in the anaerobic cobalamin biosynthesis pathway .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to have various biological activities, including antimicrobial, cytotoxic, antitumor, and analgesic activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with 1-chloro-2-propanamine under basic conditions to form the desired ether linkage. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups onto the aromatic ring.
Scientific Research Applications
1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
1-Aminopropan-2-ol: Shares the aminopropyl group but lacks the aromatic ring and methoxy group.
2-Methoxyphenol: Contains the methoxy group on the aromatic ring but lacks the aminopropyl ether linkage.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Similar ether linkage but different substituents on the aromatic ring.
Uniqueness: 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(7-11)13-10-6-4-3-5-9(10)12-2/h3-6,8H,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWHLVXMIXGLJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291172 | |
Record name | 1-Propanamine, 2-(2-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6440-87-5 | |
Record name | 1-Propanamine, 2-(2-methoxyphenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6440-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanamine, 2-(2-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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